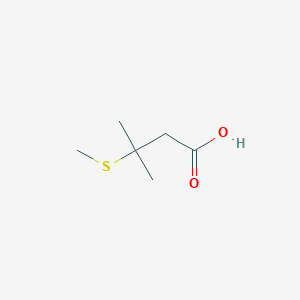
2-Chloro-4,5-difluorobenzyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-2-(chloromethyl)-4,5-difluorobenzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-(chloromethyl)-4,5-difluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method is the chloromethylation of 4,5-difluorobenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to isolate the final product. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-chloro-2-(chloromethyl)-4,5-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include 1-hydroxy-2-(hydroxymethyl)-4,5-difluorobenzene, 1-amino-2-(aminomethyl)-4,5-difluorobenzene, and 1-thio-2-(thiomethyl)-4,5-difluorobenzene.
Oxidation: The major product is 1-chloro-2-(carboxymethyl)-4,5-difluorobenzene.
Reduction: The major product is 1-chloro-2-methyl-4,5-difluorobenzene.
Aplicaciones Científicas De Investigación
1-chloro-2-(chloromethyl)-4,5-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound. It may be used in the development of pharmaceuticals or agrochemicals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-(chloromethyl)-4,5-difluorobenzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as cytotoxicity or mutagenicity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-chloro-2-methyl-4,5-difluorobenzene
- 1-chloro-2-(chloromethyl)-4-fluorobenzene
- 1-chloro-2-(chloromethyl)-4,5-dichlorobenzene
Uniqueness
1-chloro-2-(chloromethyl)-4,5-difluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced stability under oxidative conditions. The presence of fluorine atoms also influences the compound’s lipophilicity and bioavailability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H4Cl2F2 |
|---|---|
Peso molecular |
197.01 g/mol |
Nombre IUPAC |
1-chloro-2-(chloromethyl)-4,5-difluorobenzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2 |
Clave InChI |
WNHPIODSOFFGKA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)F)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)







